molecular formula C22H14ClFO5S B2888404 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate CAS No. 869341-56-0

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2888404
CAS No.: 869341-56-0
M. Wt: 444.86
InChI Key: YHYJRSXZJPAYTB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a chromene backbone (a common structure in many organic compounds), substituted with a 4-chlorophenyl group, a 4-fluorobenzenesulfonate group, and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, electrophilic substitution, and reactions involving organotrialkoxysilanes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromene backbone, the 4-chlorophenyl group, and the 4-fluorobenzenesulfonate group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo a variety of reactions, including Suzuki coupling, Pd-catalyzed direct arylation, and reactions involving boronic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds often have properties such as being solid at room temperature, having specific melting and boiling points, and being soluble or insoluble in certain solvents .

Scientific Research Applications

Fluorine-18 Labeling for PET Tracers

Research has developed methods for the 18F-labeling of compounds related to "3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate" for potential use as PET (Positron Emission Tomography) tracers. These tracers can bind specifically to target molecules in the brain, providing valuable information for the diagnosis of diseases. The study showcases the synthesis, characterization, and in vitro autoradiography of such compounds, indicating their potential in medical imaging technologies (Erlandsson et al., 2008).

Anti-corrosion Behavior

Another application is in the development of new organic dyes with anti-corrosion properties. For example, a study on the synthesis, characterization, and anti-corrosion behavior of a related compound demonstrated its effectiveness as a corrosion inhibitor in acidic medium. This work emphasizes the potential of such chemicals in protecting metals from corrosion, contributing to their longevity and durability in industrial applications (Arrousse et al., 2020).

Optical Properties for Organic Dyes

Compounds structurally similar to "this compound" have been studied for their synthesis and optical properties. These studies explore their potential use as invisible ink dyes and fluorescent markers due to their moderate to high fluorescence quantum yields. Such applications are relevant in security printing and biological imaging (Bogza et al., 2018).

Molecular Modelling and Inhibition Studies

Furthermore, sulfonyl hydrazones derived from related chromone compounds have been synthesized and found to be effective non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes associated with neurological disorders. These findings suggest potential therapeutic applications in the treatment of conditions such as depression and Parkinson's disease (Abid et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets often provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Similar compounds are often studied for their potential uses in various fields, such as medicine and materials science .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO5S/c1-13-19-12-17(29-30(26,27)18-9-6-16(24)7-10-18)8-11-20(19)28-22(25)21(13)14-2-4-15(23)5-3-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJRSXZJPAYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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